5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-4-5-9-12-20-18-14(2)15(3)22-19-17(13-21-23(18)19)16-10-7-6-8-11-16/h6-8,10-11,13,20H,4-5,9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOAASYRUSLAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=C(C(=NC2=C(C=NN21)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination During Cyclization
Attempts to introduce the pentylamine group directly during cyclocondensation were unsuccessful due to steric hindrance and competing side reactions. However, pre-functionalized diketones with amine-protecting groups (e.g., Boc) showed limited success (yield: <30%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduced reaction times for both cyclocondensation and amination steps but resulted in lower yields (55–60%) due to thermal degradation.
Scalability and Industrial Considerations
Large-scale production (≥100 g) requires:
- POCl3 Quenching : Controlled addition to ice-water to prevent exothermic runaway.
- Solvent Recovery : DMF is distilled under reduced pressure (80°C, 15 mmHg) and reused (≥95% recovery).
- Byproduct Management : Chlorinated byproducts are removed via activated carbon filtration.
Challenges and Optimization
Regioselectivity in Cyclocondensation
The use of 3-phenyl-1H-pyrazol-5-amine ensures regioselective formation of the pyrazolo[1,5-a]pyrimidine core. Alternative regioisomers (<5%) are removed via recrystallization from ethanol.
Amine Purity
Commercial pentylamine often contains traces of primary alcohols, which compete in substitution reactions. Distillation (b.p. 104–106°C) or molecular sieves (3Å) are employed to maintain amine purity.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives.
Scientific Research Applications
5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit kinases involved in cell signaling, leading to reduced cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities influenced by substituent variations. Below is a systematic comparison of the target compound with structurally similar analogs:
Key Structural and Functional Insights
R<sup>3</sup> Substituent (Position 3): The 3-phenyl group in the target compound contrasts with 4-fluorophenyl analogs (e.g., compound 47), which show enhanced anti-mycobacterial activity due to improved electron-withdrawing effects and target affinity . Fluorination at the 4-position is a common strategy to boost potency in pyrazolopyrimidines .
R<sup>5</sup>/R<sup>6</sup> Substituents (Positions 5 and 6):
- The 5,6-dimethyl configuration in the target compound may reduce steric hindrance compared to bulkier groups (e.g., 5-isopropyl in Pir-14-3 ), favoring interactions with hydrophobic enzyme pockets.
- 5-Phenyl derivatives (e.g., compound 47) exhibit strong anti-mycobacterial activity but may suffer from reduced solubility .
7-Amine Substituent:
- Pentylamine (target) provides a flexible alkyl chain, enhancing lipophilicity and passive diffusion compared to pyridin-2-ylmethyl groups (e.g., compound 47), which improve water solubility via hydrogen bonding .
- Imidazole-containing amines (eir-12-5c) are associated with aryl hydrocarbon receptor modulation but may introduce off-target interactions .
Table 2: Physicochemical and Pharmacokinetic Properties
Biological Activity
5,6-Dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential therapeutic applications. This article reviews the biological activities of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[1,5-a]pyrimidine core with methyl and pentyl substituents that influence its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. For instance:
- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines. Notably, it showed an IC50 value of 6.26 ± 0.33 μM against HCC827 cells and 6.48 ± 0.11 μM against NCI-H358 cells in two-dimensional assays .
| Cell Line | IC50 (μM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
The mechanism through which this compound exerts its anticancer effects involves the inhibition of specific kinases and receptors:
- Serotonin Receptor Antagonism : The compound has been identified as a potent antagonist of the serotonin 5-HT6 receptor with a K(i) value as low as 260 pM . This receptor is implicated in various neuropsychiatric disorders and may also play a role in cancer biology.
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by their structural modifications:
- Substituent Effects : Variations in the size and nature of substituents on the pyrazolo ring significantly affect potency and selectivity for biological targets. For example, modifications to the phenyl group or the introduction of alkyl chains can enhance receptor affinity .
Study on Antitumor Activity
A study conducted by Bouabdallah et al. highlighted the effectiveness of related pyrazole compounds against Hep-2 and P815 cancer cell lines. The derivatives exhibited significant cytotoxic potential with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
Review of Pyrazole Biomolecules
A comprehensive review outlined various pyrazole derivatives' roles in cancer therapy, emphasizing their ability to induce apoptosis and inhibit cell proliferation across multiple cancer types . The review suggested that compounds with similar structures to this compound could serve as promising candidates for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
